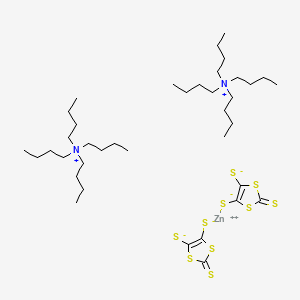
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX: is a coordination compound with the molecular formula C38H72N2S10Zn. This compound is known for its unique electrochemical properties and strong absorption in the UV-Vis spectrum. It is primarily used in the field of organic electronic materials and magnetic molecular conductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX typically involves the reaction of zinc salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetra-N-butylammonium as a counterion. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as acetonitrile or dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dithiolato ligands are oxidized to form disulfide bonds.
Reduction: It can also undergo reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where the ligands are replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products:
Oxidation: Formation of disulfide-bridged complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the development of magnetic molecular conductors .
Mécanisme D'action
The mechanism of action of BIS(TETRA-N-BUTYLAMMONIUM)BIS(1,3-DITHIOLE-2-THIONE-4,5-DITHIOLATO)ZINCCOMPLEX involves the coordination of the zinc center with the dithiolato ligands. This coordination results in the formation of a stable complex with unique electrochemical properties. The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination and redox reactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel complex
- Bis(Tetra-N-butylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium complex
Comparison:
- Electrochemical Properties: The zinc complex has distinct electrochemical properties compared to its nickel and palladium counterparts, making it more suitable for certain applications in organic electronics.
- Stability: The zinc complex is generally more stable under ambient conditions compared to the nickel and palladium complexes.
- Applications: While all three complexes are used in organic electronic materials, the zinc complex is particularly favored for its strong UV-Vis absorption and magnetic properties .
Propriétés
Formule moléculaire |
C38H72N2S10Zn |
|---|---|
Poids moléculaire |
943 g/mol |
Nom IUPAC |
zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Zn/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |
Clé InChI |
ZBBYMGVOKYWSPO-UHFFFAOYSA-J |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















